(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione
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Overview
Description
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione is a complex organic compound characterized by its unique spirobi[indene] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the spirobi[indene] core, followed by the introduction of methoxy and methyl groups under controlled conditions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirobi[indene] derivatives: Compounds with similar spirobi[indene] structures but different substituents.
Methoxy-substituted indenes: Compounds with methoxy groups attached to indene structures.
Uniqueness
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione stands out due to its specific stereochemistry and the presence of both methoxy and methyl groups
Properties
CAS No. |
61099-03-4 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2R)-5'-methoxy-5-methyl-2,2'-spirobi[3H-indene]-1,1'-dione |
InChI |
InChI=1S/C19H16O3/c1-11-3-5-15-12(7-11)9-19(17(15)20)10-13-8-14(22-2)4-6-16(13)18(19)21/h3-8H,9-10H2,1-2H3/t19-/m1/s1 |
InChI Key |
IOTQGUKHDJYBDB-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)[C@@]3(C2)CC4=C(C3=O)C=CC(=C4)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3(C2)CC4=C(C3=O)C=CC(=C4)OC |
Origin of Product |
United States |
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